molecular formula C10H15N3S B1453866 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine CAS No. 1105189-79-4

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

Cat. No.: B1453866
CAS No.: 1105189-79-4
M. Wt: 209.31 g/mol
InChI Key: HSUASORYCIOYDO-UHFFFAOYSA-N
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Description

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine is a useful research compound. Its molecular formula is C10H15N3S and its molecular weight is 209.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Similar compounds with a thiadiazole scaffold have shown antibacterial and antimycobacterial activities , suggesting that this compound may also target bacterial cells.

Mode of Action

It is known that similar thiadiazole derivatives can inhibit dna supercoil relaxation . This suggests that 4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine may interact with its targets by binding to DNA or associated proteins, thereby affecting the normal functioning of the cell.

Biochemical Pathways

Given the potential antibacterial and antimycobacterial activities of similar compounds , it is likely that this compound affects pathways related to bacterial growth and replication.

Pharmacokinetics

The molecular weight of the compound is 20931 g/mol , which is within the range generally considered favorable for oral bioavailability in drug design.

Result of Action

Similar compounds have shown to inhibit the growth of bacteria , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function . For instance, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical reactions. The nature of these interactions can vary, including covalent binding, hydrogen bonding, and hydrophobic interactions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating cellular processes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies . For instance, the compound may degrade over time, leading to a decrease in its activity. Additionally, long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects may also be observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or other metabolic pathways, leading to changes in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For instance, specific transporters may facilitate the uptake of this compound into cells, while binding proteins may sequester it in certain cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function . This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects.

Properties

IUPAC Name

2-cyclopropyl-5-piperidin-4-yl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c1-2-7(1)9-12-13-10(14-9)8-3-5-11-6-4-8/h7-8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUASORYCIOYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
Reactant of Route 2
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
Reactant of Route 3
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
Reactant of Route 4
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
Reactant of Route 5
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine
Reactant of Route 6
4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.